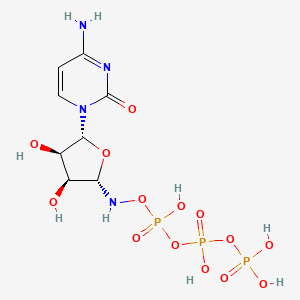

5'-Azacytidine 5'-triphosphate

説明

Contextual Overview of Cytidine (B196190) Analogs in Nucleic Acid Biology

Cytidine analogs are a class of molecules that structurally resemble the natural nucleoside cytidine. wikipedia.org This structural similarity allows them to be recognized and utilized by cellular machinery involved in nucleic acid metabolism. However, subtle modifications to their chemical structure can lead to profound alterations in their biological activity. These analogs are invaluable tools in molecular biology and have been instrumental in elucidating the intricate mechanisms of DNA and RNA synthesis, repair, and regulation. biologyonline.com

Some cytidine analogs, once incorporated into DNA or RNA, can disrupt the normal processing of these nucleic acids. For instance, they can act as chain terminators, halting the elongation of a growing DNA or RNA strand. santiago-lab.com Others can interfere with the enzymes that modify nucleic acids, such as methyltransferases, leading to changes in gene expression. wikipedia.orgresearchgate.net The study of these analogs has provided deep insights into the fidelity of DNA replication and transcription, the consequences of nucleic acid damage, and the epigenetic control of gene activity.

Examples of cytidine analogs and their applications include:

Zebularine: Investigated for its potential in chemotherapy. wikipedia.orgbiologyonline.com

Decitabine (5-aza-2'-deoxycytidine): Used in cancer therapy due to its ability to induce epigenetic demethylation. wikipedia.org

KP-1461: An anti-HIV agent that functions as a viral mutagen. wikipedia.orgbiologyonline.com

Fluorescent analogs like Pyrrolo-dC (PdC) and 1,3-diaza-2-oxophenoxazine (B1259096) (tC°): Employed to monitor structural transitions in DNA. nih.gov

Significance of Triphosphate Forms in Nucleoside Metabolism

For a nucleoside analog like 5-azacytidine (B1684299) to be incorporated into a growing nucleic acid chain, it must first be converted into its triphosphate form. santiago-lab.comwikipedia.org This conversion is a critical step in nucleoside metabolism and is carried out by a series of enzymes known as kinases. baseclick.eucreative-proteomics.com The process begins with the addition of a single phosphate (B84403) group to the nucleoside, forming a nucleoside monophosphate. Subsequent phosphorylations, catalyzed by other kinases, lead to the formation of the diphosphate (B83284) and finally the triphosphate derivative. biologyonline.comnih.gov

Nucleoside triphosphates (NTPs) are the immediate precursors for both DNA and RNA synthesis. wikipedia.orgbaseclick.eu The energy required to form the phosphodiester bond that links nucleotides together in a nucleic acid chain is derived from the cleavage of the high-energy phosphate bonds in the incoming NTP. baseclick.eu DNA and RNA polymerases, the enzymes responsible for nucleic acid synthesis, specifically recognize and utilize the triphosphate forms of nucleosides. santiago-lab.com Therefore, the conversion of a nucleoside analog to its triphosphate is a prerequisite for its incorporation into DNA or RNA and its subsequent biological effects.

Historical Perspective on the Discovery and Initial Characterization of 5'-Azacytidine 5'-triphosphate

5-Azacytidine was first synthesized in the mid-20th century and was later identified as a natural product from Streptoverticillium ladakanus. nih.gov Its potent biological activities spurred further investigation into its mechanism of action. Early research demonstrated that 5-azacytidine needed to be metabolically activated to exert its effects. karger.com

A key breakthrough came with the enzymatic synthesis of this compound. medchemexpress.comnih.gov This allowed researchers to directly study the effects of the activated form of the drug. Studies using purified enzymes revealed that 5-aza-CTP could inhibit the incorporation of the natural nucleotide, cytidine triphosphate (CTP), into RNA during the DNA-dependent RNA polymerase reaction. medchemexpress.com This finding provided direct evidence that 5-aza-CTP was the active metabolite responsible for at least some of the biological effects of 5-azacytidine. Further studies in the 1970s showed that in mammalian cells, 5-azacytidine is phosphorylated to its triphosphate form and subsequently incorporated into various types of RNA and DNA. karger.com

Overview of Research Paradigms and Key Biological Interventions Attributed to this compound Pathways

The primary mechanism of action of 5-azacytidine, and by extension its triphosphate form, revolves around its incorporation into RNA and DNA. nih.govwikipedia.org

Incorporation into DNA and Hypomethylation: A smaller fraction of 5-azacytidine is converted to its deoxyribonucleoside triphosphate form, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-aza-dCTP), which is then incorporated into DNA. nih.gov Once in the DNA, the 5-azacytosine (B16484) base covalently traps DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns. nih.govstemcell.com This trapping leads to a reduction in DNA methylation, a phenomenon known as hypomethylation. Since DNA methylation is a key epigenetic mechanism for gene silencing, the inhibition of DNMTs can lead to the reactivation of silenced genes. researchgate.netspandidos-publications.com

Table 1: Key Research Findings on this compound Pathways

| Research Finding | Biological Consequence | Reference |

|---|---|---|

| Inhibition of [3H]CTP incorporation into RNA | Disruption of RNA synthesis | medchemexpress.com |

| Incorporation into RNA | Disassembly of polyribosomes, defective tRNA function, inhibition of protein synthesis | nih.govwikipedia.org |

| Conversion to 5-aza-dCTP and incorporation into DNA | Inhibition of DNA methyltransferases, DNA hypomethylation | nih.govstemcell.com |

Recent research has also identified ribonucleotide reductase (RR) as a novel target of 5-azacytidine. The compound, through its incorporation into RNA, leads to a decrease in the stability of the mRNA that codes for the RRM2 subunit of RR. nih.gov This inhibition of RR further perturbs the balance of deoxyribonucleotides required for DNA synthesis and repair. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| 5-aza-CTP | |

| Cytidine | |

| Zebularine | |

| Decitabine | |

| 5-aza-2'-deoxycytidine | |

| KP-1461 | |

| Pyrrolo-dC | |

| 1,3-diaza-2-oxophenoxazine | |

| 5-azacytidine | |

| Cytidine triphosphate | |

| CTP | |

| 5-aza-2'-deoxycytidine-5'-triphosphate |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWUHFDEXOSOCJ-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226-74-6 | |

| Record name | 5'-Azacytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical Anabolism and Interconversion Pathways Involving 5 Azacytidine 5 Triphosphate

Initial Phosphorylation Stages of 5-Azacytidine (B1684299) to 5'-Azacytidine Monophosphate

Upon entry into the cell, which is facilitated by the same transport systems as cytidine (B196190), 5-azacytidine must undergo phosphorylation to become active. chemicalbook.com This initial conversion to 5'-azacytidine monophosphate (5-aza-CMP) is a critical, and often rate-limiting, step in its metabolic pathway. chemicalbook.comresearchgate.net

The primary enzyme responsible for the initial phosphorylation of 5-azacytidine is uridine-cytidine kinase (UCK). chemicalbook.comaacrjournals.orgaacrjournals.orgnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) 5'-triphosphate (ATP) to 5-azacytidine, yielding 5'-azacytidine monophosphate. aacrjournals.orgaacrjournals.org UCK is a key enzyme in the pyrimidine (B1678525) salvage pathway, which recycles cellular uridine (B1682114) and cytidine. aacrjournals.orgwikipedia.org

Research has shown that 5-azacytidine is a substrate for UCK, although it is a less efficient substrate compared to the natural nucleosides, uridine and cytidine. aacrjournals.orgaacrjournals.org Kinetic studies with purified uridine-cytidine kinase from calf thymus have determined the Michaelis constant (Km) for these substrates, highlighting the enzyme's lower affinity for the analogue. aacrjournals.orgaacrjournals.org The phosphorylation of 5-azacytidine by UCK is considered the rate-limiting step for the drug's activation. chemicalbook.comresearchgate.net Both uridine and cytidine act as potent competitive inhibitors of 5-azacytidine phosphorylation. aacrjournals.orgaacrjournals.org

Table 1: Kinetic Parameters of Uridine-Cytidine Kinase

| Substrate | Km Value (µM) | Inhibitory Constant (Ki) of 5-azacytidine (µM) |

|---|---|---|

| Cytidine | 40 | 200 |

| Uridine | 50 | - |

| 5-Azacytidine | 200 | - |

Data derived from kinetic studies with purified uridine-cytidine kinase from calf thymus. aacrjournals.orgaacrjournals.org

Synthesis of 5'-Azacytidine 5'-triphosphate from its Precursors

The final step in the anabolic pathway is the generation of the active triphosphate form, which can then be utilized by cellular machinery. This can be achieved through both enzymatic and chemical methods.

The conversion of 5'-azacytidine diphosphate (B83284) to this compound (5-aza-CTP) is efficiently catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). chemicalbook.comdrugbank.comresearchgate.net This enzyme facilitates the transfer of a phosphate group, typically from ATP, to 5-aza-CDP. aacrjournals.org The full enzymatic cascade within the cell is summarized as follows:

Table 2: Enzymatic Anabolism of 5'-Azacytidine

| Step | Precursor | Product | Key Enzyme |

|---|---|---|---|

| 1 | 5-Azacytidine | 5'-Azacytidine monophosphate (5-aza-CMP) | Uridine-Cytidine Kinase (UCK) |

| 2 | 5-aza-CMP | 5'-Azacytidine diphosphate (5-aza-CDP) | Cytidine Monophosphate Kinase (CMPK) |

Once formed, 5-aza-CTP can be incorporated into RNA, which disrupts RNA metabolism and protein synthesis. drugbank.compagepress.org An interesting aspect of this pathway is a feedback mechanism where 5-aza-CTP can act as an inhibitor of the initial enzyme, uridine-cytidine kinase. nih.gov This inhibition is competitive with respect to ATP and noncompetitive with the nucleoside substrates. nih.gov This suggests that the accumulation of the triphosphate analogue may self-limit its own activation. nih.gov

In addition to enzymatic synthesis within cells, this compound has been successfully prepared from its parent nucleoside, 5-azacytidine, through chemical phosphorylation methods. oup.comnih.gov This chemical synthesis approach allows for the production of 5-aza-CTP for in vitro research purposes, such as studying its role as a substrate for enzymes like tRNA nucleotidyl transferase. oup.comnih.gov

Interconversion to Deoxyribonucleotide Forms

A critical metabolic fate of 5-azacytidine involves its conversion from a ribonucleotide to a deoxyribonucleotide, enabling its incorporation into DNA. This pathway is pivotal for some of its major biological effects. chemicalbook.comdrugbank.comwikipedia.org

The process begins with 5'-azacytidine diphosphate (5-aza-CDP), which serves as a substrate for the enzyme ribonucleotide reductase (RNR). chemicalbook.comnih.govresearchgate.net RNR catalyzes the reduction of the ribose sugar moiety to a deoxyribose, yielding 5-aza-2'-deoxycytidine diphosphate (5-aza-dCDP). drugbank.comnih.gov

Subsequently, this deoxy-diphosphate form is phosphorylated, likely by nucleoside diphosphate kinase, to produce 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP). drugbank.comnih.govwikipedia.org This final product, 5-aza-dCTP, is the active form that can be incorporated into DNA by DNA polymerase. chemicalbook.comdrugbank.com The incorporation of this analogue into DNA is a key mechanism of its action, leading to the inhibition of DNA methyltransferases. wikipedia.orgoup.com While 5-azacytidine is a ribonucleoside and is incorporated more readily into RNA, a significant portion (estimated at 10-20%) is converted to the deoxy form and integrated into DNA. researchgate.net

Ribonucleotide Reductase-Mediated Conversion of 5'-Azacytidine Diphosphate to 5'-Aza-2'-deoxycytidine Diphosphate

A crucial branching point in the anabolism of 5-azacytidine occurs at the diphosphate level. While the majority of 5-azacytidine diphosphate (5-aza-CDP) is further phosphorylated to its triphosphate form for incorporation into RNA, a smaller but significant fraction is diverted towards a different fate by the enzyme ribonucleotide reductase. mdpi.comnih.gov This enzyme catalyzes the reduction of the ribose sugar moiety of 5-aza-CDP, converting it into 5'-aza-2'-deoxycytidine diphosphate (5-aza-dCDP). mdpi.comnih.govasm.org

This conversion is a critical step, as it shunts the azanucleoside from the ribonucleotide pool to the deoxyribonucleotide pool. mdpi.comnih.gov The action of ribonucleotide reductase is essential for the DNA-directed effects of 5-azacytidine, as it is the sole pathway for the endogenous formation of its deoxyribose counterpart. cuni.czplos.org Research indicates that approximately 10-20% of the intracellular 5-aza-CDP is processed by ribonucleotide reductase. mdpi.comnih.govkarger.com This enzymatic step highlights a key metabolic convergence between 5-azacytidine and its deoxy analog, 5-aza-2'-deoxycytidine (decitabine), ultimately leading to the formation of the same active metabolite for DNA incorporation.

Subsequent Phosphorylation to 5'-Aza-2'-deoxycytidine 5'-triphosphate

Following its formation by ribonucleotide reductase, 5'-aza-2'-deoxycytidine diphosphate (5-aza-dCDP) undergoes a final phosphorylation step to become the active triphosphate metabolite. mdpi.comnih.gov This reaction is catalyzed by nucleoside diphosphate kinases (NDPK), which transfer a phosphate group from a donor, typically ATP, to the diphosphate substrate. researchgate.netfda.gov

The resulting product is 5'-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP), a molecule that can be recognized by DNA polymerases as a substitute for the natural deoxycytidine triphosphate (dCTP). researchgate.netnih.gov This phosphorylation is the final activation step required for the compound's incorporation into newly synthesized DNA strands during replication. researchgate.netnih.gov The intracellular formation of 5-aza-dCTP from 5-azacytidine is a clear demonstration of the metabolic interconversion that allows a ribonucleoside analog to exert its effects through a deoxyribonucleoside triphosphate intermediate. mdpi.comnih.gov

Relative Proportions and Preferential Pathways of Anabolism

The intracellular metabolism of 5-azacytidine follows two primary anabolic pathways, with one being significantly preferred over the other. The major pathway, accounting for approximately 80-90% of the metabolized drug, involves the sequential phosphorylation of 5-azacytidine to 5-azacytidine monophosphate (5-aza-CMP), diphosphate (5-aza-CDP), and finally triphosphate (5-aza-CTP) by uridine-cytidine kinases and other phosphotransferases. mdpi.comnih.gov This triphosphate form is then predominantly incorporated into RNA, which can disrupt RNA metabolism and protein synthesis. mdpi.comnih.gov

The minor, yet crucial, pathway involves the diversion of a fraction of 5-aza-CDP, estimated to be between 10-20%, to the deoxyribonucleotide pool. mdpi.comnih.govkarger.com This is accomplished through the action of ribonucleotide reductase, which converts 5-aza-CDP to 5-aza-dCDP. mdpi.comnih.gov This deoxy-diphosphate is then phosphorylated to 5-aza-dCTP, the active form that gets incorporated into DNA. mdpi.comnih.gov This DNA incorporation is the basis for the drug's ability to inhibit DNA methyltransferases. smolecule.com

The initial phosphorylation step is a key determinant of the metabolic fate. 5-azacytidine itself is a substrate for uridine-cytidine kinase (UCK). mdpi.combiorxiv.org In contrast, its deoxy analog, 5-aza-2'-deoxycytidine, is activated by a different enzyme, deoxycytidine kinase (dCK). mdpi.combiorxiv.orgnih.gov This highlights that while both parent compounds can lead to the formation of 5-aza-dCTP, their initial activation routes are distinct.

Data Tables

Table 1: Key Enzymes in the Anabolism of 5-Azacytidine

| Enzyme | Substrate | Product | Metabolic Pathway | Reference |

| Uridine-Cytidine Kinase (UCK) | 5-Azacytidine | 5-Azacytidine monophosphate (5-aza-CMP) | Major (RNA-directed) | mdpi.combiorxiv.org |

| Ribonucleotide Reductase (RNR) | 5-Azacytidine diphosphate (5-aza-CDP) | 5'-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) | Minor (DNA-directed) | mdpi.comnih.govasm.org |

| Nucleoside Diphosphate Kinase (NDPK) | 5'-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) | 5'-Aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP) | Minor (DNA-directed) | researchgate.netfda.gov |

| Deoxycytidine Kinase (dCK) | 5-Aza-2'-deoxycytidine | 5-Aza-2'-deoxycytidine monophosphate (5-aza-dCMP) | Direct DNA-directed | mdpi.combiorxiv.orgnih.gov |

Table 2: Relative Proportions of 5-Azacytidine Anabolic Pathways

| Anabolic Pathway | Key Intermediate | Final Product | Proportion of Metabolized Drug | Primary Macromolecule Target | Reference |

| Major Pathway | 5-Azacytidine triphosphate (5-aza-CTP) | Incorporation into RNA | ~80-90% | RNA | mdpi.comnih.gov |

| Minor Pathway | 5'-Aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP) | Incorporation into DNA | ~10-20% | DNA | mdpi.comnih.govkarger.com |

Compound Names

Molecular Interactions and Mechanistic Roles of 5 Azacytidine 5 Triphosphate

Integration into Ribonucleic Acid (RNA)

5'-Azacytidine, a ribonucleoside analog of cytidine (B196190), is metabolically activated through phosphorylation to its triphosphate form, 5'-Azacytidine 5'-triphosphate (5-aza-CTP). This active metabolite serves as a fraudulent substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA molecules. nih.govresearchgate.net This integration is a critical step in the molecular mechanism of 5-azacytidine (B1684299), initiating a cascade of events that disrupt RNA function and downstream cellular processes. nih.govresearchgate.net Approximately 80-90% of cellular 5-azacytidine is incorporated into RNA. nih.govresearchgate.net

Competitive Inhibition of Natural Cytidine Triphosphate (CTP) Incorporation into RNA

This compound acts as a competitive inhibitor of the incorporation of natural CTP into RNA during the DNA-dependent RNA polymerase reaction. medchemexpress.com By competing with the endogenous CTP pool for the active site of RNA polymerase, 5-aza-CTP reduces the amount of canonical cytidine incorporated into RNA transcripts. This competitive inhibition is a key aspect of its mechanism, as it directly leads to the production of RNA molecules containing the fraudulent base.

Structural and Functional Consequences of 5'-Azacytidine Incorporation into RNA

Incorporation of 5-azacytidine into RNA leads to a significant disruption of nucleic acid metabolism. nih.gov Studies have shown that 5-azacytidine can induce a dose- and time-dependent decrease in total RNA levels. nih.gov This effect is attributed to the destabilization of RNA containing the analog, which promotes its degradation. nih.gov For instance, the stability of specific messenger RNA (mRNA) molecules, such as RRM2 mRNA, is attenuated following 5-azacytidine incorporation. nih.gov This disruption of RNA integrity ultimately contributes to the perturbation of normal cellular functions. nih.govresearchgate.net

The maturation of both ribosomal RNA (rRNA) and transfer RNA (tRNA) is significantly affected by 5-azacytidine.

Transfer RNA: 5-azacytidine has a notable impact on the post-transcriptional modification of tRNA, specifically its methylation. aacrjournals.orgnih.govaacrjournals.org It leads to a marked reduction in the 5-methylcytidine (B43896) content of tRNA. aacrjournals.org This is achieved through the inhibition of tRNA methyltransferases, particularly DNA methyltransferase 2 (DNMT2), which is responsible for methylating cytosine 38 of tRNA(Asp). aacrjournals.orgnih.govresearchgate.net The administration of 5-azacytidine results in a specific, dose-dependent decrease in tRNA cytosine-5-methyltransferase activity. aacrjournals.orgnih.gov This leads to the synthesis of tRNA molecules that are deficient in 5-methylcytidine, a modification important for tRNA stability and function. aacrjournals.orgnih.gov The inhibition of tRNA methylation appears to be specific, as other tRNA methyltransferases are not immediately affected. aacrjournals.org

| Affected RNA Species | Observed Effect | Molecular Consequence |

|---|---|---|

| Ribosomal RNA (rRNA) | Inhibition of 28S and 18S rRNA accumulation in the cytoplasm. nih.gov | Impaired formation of the 80S ribosomal subunit. nih.gov |

| Transfer RNA (tRNA) | Inhibition of tRNA cytosine-5-methyltransferase (DNMT2). aacrjournals.orgnih.govaacrjournals.orgresearchgate.net | Synthesis of tRNA deficient in 5-methylcytidine, leading to tRNA hypomethylation. aacrjournals.orgaacrjournals.orgnih.gov |

| Process | Effect of 5-Azacytidine | Underlying Mechanism |

|---|---|---|

| Ribosome Assembly | Inhibition of 80S ribosomal subunit formation. nih.gov | Reduced accumulation of mature 18S and 28S rRNAs. nih.gov |

| Translation | Disaggregation of polyribosomes and accumulation of 80S ribosomes. nih.gov | Inhibition of protein synthesis initiation or elongation. nih.gov |

| tRNA Function | Production of hypomethylated tRNA. aacrjournals.orgaacrjournals.org | Inhibition of tRNA cytosine-5-methyltransferase. aacrjournals.orgnih.gov |

RNA Destabilization Effects

The incorporation of 5-azacytidine, primarily in the form of this compound, into RNA is a significant aspect of its molecular activity, with approximately 80-90% of the compound being directed into RNA molecules nih.govnih.gov. This integration disrupts nucleic acid and protein metabolism, which can lead to apoptosis nih.govnih.gov. The presence of the azacytosine base within the RNA chain leads to its destabilization.

Research has demonstrated that 5-azacytidine induces a decline in total RNA levels in a manner dependent on both dose and time nih.gov. This decrease in RNA stability is a direct consequence of the incorporation of 5-azacytidine into the RNA strand nih.gov. The immediate effects on RNA metabolism are notable, leading to the downregulation of various RNA species, particularly small RNAs like microRNAs (miRNAs) dtu.dkcore.ac.uk. In some cell lines, this downregulation of miRNAs can be dramatic dtu.dkcore.ac.uk. Furthermore, studies in mice have shown that 5-azacytidine administration results in the synthesis of a low-molecular-weight RNA fraction (4 to 7S) that specifically inactivates transfer RNA (tRNA) cytosine-5-methyltransferase nih.gov. This leads to the production of tRNA that lacks 5-methylcytidine nih.gov. The incorporation into RNA and subsequent metabolic disruption is considered a primary pathway for the compound's activity nih.gov.

Incorporation of this compound Metabolites into Deoxyribonucleic Acid (DNA)

While a majority of 5-azacytidine is incorporated into RNA, a smaller fraction (10-20%) is converted into its deoxyribonucleoside form, 5-Aza-2'-deoxycytidine, which is then phosphorylated to 5'-Aza-2'-deoxycytidine 5'-triphosphate (5-Aza-dCTP) nih.govnih.gov. This metabolite is subsequently incorporated into DNA during replication, a critical step for its epigenetic modulating effects nih.gov.

The integration of 5-Aza-dCTP into DNA is catalyzed by DNA polymerase. Studies utilizing purified DNA polymerase alpha from mammalian cells have shown that 5-Aza-dCTP is a very effective substrate for the enzyme nih.gov. The kinetic parameters of this interaction have been determined, revealing that 5-Aza-dCTP has a Michaelis constant (Kₘ) value comparable to that of the natural substrate, deoxycytidine triphosphate (dCTP). This indicates a high affinity of the polymerase for the analog. Although it acts as a weak competitive inhibitor with respect to dCTP, its efficient incorporation underscores its ability to effectively substitute for cytosine during DNA synthesis nih.gov.

| Substrate | Apparent Kₘ (μM) | Apparent Vₘₐₓ | Inhibition Constant (Kᵢ) (μM) |

|---|---|---|---|

| 5-Aza-dCTP | 3.0 | Slightly lower than dCTP | 4.3 |

| dCTP | 2.0 | - | - |

Data derived from studies with purified mammalian DNA polymerase alpha. nih.gov

The incorporation of 5-Aza-dCTP into the nascent DNA strand follows the fundamental principles of Watson-Crick base pairing youtube.com. Experimental evidence supports this, showing that the nucleotide analog was successfully incorporated into a poly(dIC) template, which contains guanine (B1146940), but not into a poly(dAT) template nih.gov. This specificity demonstrates that 5-Aza-dCTP pairs with guanine during DNA replication, just as the natural cytosine base does.

Epigenetic Modulation Mechanisms via DNA Integration

The incorporation of the azacytosine base into the DNA sequence is the initiating event for the compound's profound effects on epigenetic regulation.

Once 5-azacytosine (B16484) is part of the DNA strand, it serves as a target for DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns. The mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C-6 position of the cytosine ring pnas.orgaacrjournals.org. In the case of a normal cytosine, this reaction is reversible. However, the nitrogen atom at the C-5 position of the 5-azacytosine ring alters the chemistry of the reaction, preventing the final β-elimination step that releases the enzyme pnas.org.

This results in the formation of an irreversible covalent adduct between the DNMT enzyme and the 5-azacytosine-containing DNA aacrjournals.orgnih.govaacrjournals.org. This "covalent trapping" effectively sequesters the DNMT enzyme, leading to a depletion of active methyltransferase in the cell pnas.orgnih.govnih.gov. The trapped enzymes are subsequently targeted for proteasomal degradation, further reducing the cellular concentration of DNMTs aacrjournals.orgoup.com. This loss of DNMT activity during subsequent rounds of DNA replication leads to a passive, heritable demethylation of the genome pnas.orgoup.com.

The inhibitory effect of 5-azacytidine and its deoxy-metabolite is not uniform across all active DNA methyltransferase isoforms. Research has consistently shown a selective and potent effect against the maintenance methyltransferase, DNMT1. Upon treatment, DNMT1 protein levels are rapidly and significantly reduced nih.govtandfonline.commedsci.org. The de novo methyltransferase, DNMT3A, is also sensitive to the drug, with its protein levels showing a marked decrease, though sometimes to a lesser extent than DNMT1 nih.govtandfonline.commedsci.org.

In contrast, the DNMT3B isoform appears to be largely resistant to the drug's effects. Multiple studies across various cell lines have reported that DNMT3B expression remains unchanged or is not significantly altered even after treatment nih.govmedsci.orgnih.gov. This suggests that the primary mechanism of action involves the specific depletion of DNMT1 and DNMT3A. However, it is noteworthy that in certain cellular contexts, such as testicular germ cell tumors, high expression of DNMT3B has been linked to hypersensitivity to the drug, indicating that the cellular environment can influence isoform-specific responses nih.gov.

| DNMT Isoform | Effect of 5-Azacytidine/5-Aza-2'-deoxycytidine Treatment | References |

|---|---|---|

| DNMT1 | Rapid and significant degradation/depletion | nih.govtandfonline.commedsci.orgnih.gov |

| DNMT3A | Significant degradation/depletion | nih.govtandfonline.commedsci.orgnih.gov |

| DNMT3B | Largely resistant; expression not significantly changed | nih.govmedsci.orgnih.gov |

Covalent Trapping and Inhibition of DNA Methyltransferases (DNMTs)

Formation of Irreversible Enzyme-DNA Adducts

Following its incorporation into DNA, 5-azacytidine serves as a substrate for DNA methyltransferases (DNMTs). The catalytic mechanism of these enzymes involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring, followed by the transfer of a methyl group from S-adenosylmethionine to the C5 position. However, the substitution of carbon with nitrogen at the 5-position of the azacytosine ring fundamentally alters this reaction.

The presence of nitrogen at the C5 position prevents the β-elimination step that is necessary for the resolution of the covalent intermediate and the release of the enzyme from the DNA. This results in the formation of a stable, covalent adduct between the DNMT enzyme and the 5-azacytidine-containing DNA. These long-lived or irreversible adducts effectively trap the DNMTs on the DNA, sequestering them from their normal function. This trapping mechanism is a cornerstone of the pharmacological activity of 5-azacytidine. Evidence for the in vivo formation of these adducts has been well-documented. nih.gov The thwarted activity of DNMT1 at these sites can also lead to DNA damage, recruiting other enzymatic players to the site of the adduct. nih.gov

Proteasomal Degradation of Trapped DNMTs

The formation of covalent DNMT1-DNA adducts serves as a signal for cellular protein degradation machinery. The trapped DNMT1 is targeted for ubiquitination, a process that marks proteins for destruction by the proteasome. Studies have shown that treatment with 5-aza-2'-deoxycytidine (the deoxyribonucleoside form of 5-azacytidine) leads to the rapid and selective proteasomal degradation of DNMT1. tandfonline.com This degradation is a post-translational event that can be blocked by proteasome inhibitors. nih.govnih.gov

The degradation process is dependent on DNA synthesis and the incorporation of the 5-azacytidine analogue into the DNA. nih.goved.ac.uk It is suggested that the formation of the DNMT1-DNA adduct induces a ubiquitin-E3 ligase activity that preferentially targets free, non-chromatin-bound DNMT1 molecules for degradation. nih.goved.ac.uk This targeted degradation of DNMT1 significantly reduces the cellular pool of this crucial maintenance methyltransferase. Interestingly, this degradation appears to be specific to DNMT1, with levels of the de novo methyltransferases, DNMT3A and DNMT3B, remaining largely unaffected.

Consequential Passive DNA Demethylation in Daughter Strands

The trapping and subsequent degradation of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns after replication, leads to a progressive and passive demethylation of the genome. During DNA replication, the parental DNA strand retains its original methylation pattern, while the newly synthesized daughter strand is initially unmethylated. DNMT1 is responsible for recognizing these hemimethylated sites and methylating the corresponding cytosines on the daughter strand.

By depleting the active pool of DNMT1, 5-azacytidine treatment effectively inhibits this maintenance methylation process. researchgate.net As cells continue to divide, the original methylation marks are diluted with each round of replication, as the newly synthesized strands are not methylated. This results in a heritable loss of methylation in the daughter cells, a process referred to as passive demethylation. This widespread demethylation can lead to the reactivation of previously silenced genes, including tumor suppressor genes.

Indirect Effects on Histone Modification Patterns

The epigenetic landscape is a complex interplay between DNA methylation and histone modifications. The alterations in DNA methylation induced by this compound have a cascading effect on histone modification patterns, leading to a reorganization of the chromatin structure.

Alterations in Histone Acetylation

Treatment with 5-azacytidine has been observed to lead to changes in the enzymes responsible for histone acetylation. nih.gov Histone acetylation is generally associated with a more open chromatin structure and transcriptional activation. The interplay between DNA methylation and histone acetylation is intricate; however, the reduction in DNA methylation can create a permissive environment for histone acetyltransferases to modify histone tails, contributing to gene reactivation.

Changes in Histone Methylation

5-azacytidine treatment can significantly reorganize genomic histone methylation patterns. nih.gov Studies have shown that it can affect the levels of key repressive histone marks such as H3K27me3 and H3K9me3. nih.gov In some instances, a switch between these repressive marks has been observed, where a gene promoter may shift from being marked by H3K27me3 to H3K9me3, or vice versa, following treatment. nih.gov These changes in histone methylation contribute to the altered gene expression profiles observed with 5-azacytidine treatment.

| Histone Mark | Typical Function | Effect of 5-Azacytidine Treatment |

| H3K27me3 | Transcriptional Repression | Reorganization of genomic patterns, potential switching with H3K9me3 nih.gov |

| H3K9me3 | Transcriptional Repression | Reorganization of genomic patterns, potential switching with H3K27me3 nih.gov |

| Histone Acetylation | Transcriptional Activation | Alterations in the activity of histone acetylating enzymes nih.gov |

Enzymatic Interactions Beyond Nucleic Acid Polymerases and Methyltransferases

The impact of this compound extends beyond its direct interactions with DNA polymerases and methyltransferases. The cellular response to the incorporation of this analogue into DNA involves other enzymatic pathways.

One notable interaction is with Poly (ADP-ribose) polymerase 1 (PARP1). Following the formation of DNMT1-DNA adducts, the resulting DNA damage can recruit PARP1. This can lead to the formation of covalent PARP1-DNA adducts, particularly at CpG-dense genomic locations that are targets for DNMT1. nih.gov The formation of these adducts may contribute to the cytotoxic effects of 5-azacytidine by arresting replication. nih.gov

| Interacting Enzyme | Role | Consequence of Interaction with 5-Azacytidine Induced Changes |

| PARP1 | DNA damage repair | Formation of covalent PARP1-DNA adducts at sites of DNMT1 trapping, potentially leading to replication arrest. nih.gov |

| TET2 | Active DNA demethylation | Increased transcription, potentially contributing to an active demethylation process. nih.gov |

Effects on Deoxycytidylate Deaminase

5'-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP), a derivative of this compound, has been studied for its interaction with deoxycytidylate (dCMP) deaminase. Research on purified spleen dCMP deaminase has shown that 5-AZA-dCTP acts as an allosteric effector of the enzyme.

The natural substrate for dCMP deaminase is dCMP, and its deamination is subject to allosteric regulation. The triphosphate form of deoxycytidine, dCTP, typically activates the deamination of dCMP. In studies examining the effects of 5-AZA-dCTP, it was found to be as effective as dCTP in the allosteric activation of dCMP deamination. This indicates that the nitrogen substitution at the 5-position of the pyrimidine (B1678525) ring does not hinder its ability to bind to the allosteric site and induce a conformational change that enhances the enzyme's catalytic activity towards its natural substrate.

Furthermore, the inhibitory effects of thymidine (B127349) triphosphate (dTTP) on the deamination of 5-aza-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) were shown to be reversed by 5-AZA-dCTP. This reversal of inhibition highlights the role of 5-AZA-dCTP in modulating the enzymatic activity of dCMP deaminase, suggesting that it can compete with inhibitory nucleotides at the allosteric site to maintain enzyme function.

Table 1: Kinetic Interactions with Deoxycytidylate Deaminase

| Compound | Role | Effect on dCMP Deaminase |

|---|---|---|

| 5'-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP) | Allosteric Effector | Activates deamination of dCMP; Reverses dTTP inhibition of 5-AZA-dCMP deamination. researchgate.net |

| dCTP | Allosteric Activator | Potently activates deamination of dCMP. researchgate.net |

| dTTP | Allosteric Inhibitor | Inhibits the deamination of 5-AZA-dCMP. researchgate.net |

| 5'-Aza-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) | Substrate | Deaminated at a rate 100-fold slower than dCMP. researchgate.net |

Modulation of Orotidylate Decarboxylase Activity

The direct interaction of this compound with orotidylate decarboxylase is not extensively documented. However, studies have shown that the parent compound, 5-azacytidine, can influence enzymes involved in pyrimidine biosynthesis. Specifically, 5-azacytidine is known to inhibit UMP synthase, a bifunctional enzyme that includes orotidylate decarboxylase activity. This inhibition leads to a decrease in the cellular pools of UTP and CTP.

It is important to note that research on a related compound, 6-azauridine, has shown that its monophosphate form (6-aza-UMP) competitively inhibits orotidylate decarboxylase. However, the corresponding triphosphate form, azauridine 5'-triphosphate, was found to have no inhibitory effect on the enzyme. This suggests that the phosphorylation state of azanucleoside analogs may be a critical determinant of their ability to inhibit orotidylate decarboxylase. While 5-azacytidine treatment can reduce pyrimidine nucleotide pools through inhibition of UMP synthase, the direct modulatory role of this compound on orotidylate decarboxylase activity remains to be fully elucidated.

Impact on Ribonucleotide Reductase Subunits

5-Azacytidine has been identified as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2). mdpi.comwikipedia.org Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The enzyme is composed of two subunits, RRM1 and RRM2.

The inhibitory effect of 5-azacytidine on RRM2 is mediated through its incorporation into RNA. This leads to a destabilization of the RRM2 messenger RNA (mRNA), resulting in decreased RRM2 protein expression. wikipedia.org This RNA-dependent mechanism highlights a distinct pathway of action for 5-azacytidine, separate from its effects on DNA methylation.

In studies conducted on leukemia cell lines, treatment with 5-azacytidine resulted in a significant reduction in both RRM2 mRNA and protein levels. This inhibition of RRM2 leads to a major disruption of the deoxyribonucleotide pools necessary for DNA synthesis and repair. wikipedia.org Interestingly, the initial conversion of 5-azacytidine diphosphate (B83284) to its deoxy form, which is mediated by ribonucleotide reductase, is terminated by the compound's own inhibitory action on the enzyme. wikipedia.org

Table 2: Impact of 5-Azacytidine on Ribonucleotide Reductase Subunits in Leukemia Cell Lines

| Cell Line | Effect of 5-Azacytidine | Finding |

|---|---|---|

| MV4-11 and K562 | Dose- and time-dependent decline in total RNA levels | Suggests that 5-azacytidine destabilizes RNA and promotes its degradation. |

| MV4-11 | Shortens the half-life of RRM2 mRNA | Does not affect the half-life of abl or GAPDH mRNA, indicating some specificity. |

| Mouse Model | Decreased RRM2 mRNA and protein levels in engrafted tissues | Demonstrates in vivo inhibition of RRM2 by 5-azacytidine. |

Cellular Systemic Responses to 5 Azacytidine 5 Triphosphate Pathway Perturbations

Alterations in Gene Expression Profiles

The administration of 5-Azacytidine (B1684299) leads to significant and complex changes in the gene expression profiles of cells. These alterations are a direct and indirect consequence of its incorporation into nucleic acids and subsequent inhibition of DNMTs. oncotarget.com The resulting hypomethylation of DNA can reactivate previously silenced genes. oncotarget.complos.orgnih.gov However, the effects on gene expression are not limited to this mechanism and can be independent of direct demethylation and vary depending on the cellular context. nih.govplos.org

Reactivation of Epigenetically Silenced Genes

A hallmark of 5-Azacytidine's action is the reactivation of genes that have been epigenetically silenced by DNA hypermethylation, a common occurrence in cancer cells. plos.org By inhibiting DNMT1, 5-Azacytidine leads to a reduction of DNA methylation at promoter regions, which can restore the expression of tumor suppressor genes and other silenced genes. oncotarget.comfrontiersin.org

Studies have shown that treatment with 5-Azacytidine can lead to the re-expression of genes involved in critical cellular processes, including:

Tumor Suppression: Reactivation of genes like MLH1 and CDKN2A has been observed in cancer cell lines following treatment. plos.org

Antigen Presentation: In models of pancreatic ductal adenocarcinoma, 5-Azacytidine induced the expression of genes involved in antigen presentation and T cell recruitment, suggesting a potential to enhance anti-tumor immunity. frontiersin.org

Cell Differentiation: The expression of genes that promote differentiation, such as those in the myogenic program, can be induced. nih.gov

The process of gene reactivation is not solely dependent on demethylation. Research indicates that for complete reactivation, other factors are necessary, such as the insertion of the histone variant H2A.Z, which helps to establish nucleosome-depleted regions accessible to transcription machinery. plos.org

Context-Dependent Gene Expression Changes

The response of a cell to 5-Azacytidine is highly dependent on the cellular context, including the cell type and its specific epigenetic landscape. nih.gov The same gene may show different expression changes in different environmental settings or cell lines. nih.gov

For instance, in a study comparing a hematopoietic and a solid tumor cell line, while there was an overlap in the genes upregulated by 5-Azacytidine's deoxy-analog, the deoxy-analog was more effective at inducing gene expression in the hematopoietic line. dtu.dk Furthermore, the effects on gene expression can be time-dependent, with different patterns of gene regulation observed at various time points following treatment. nih.gov This context-dependency may be due to the specific silencing mechanisms at play in a given cell, such as the interplay between DNA methylation and repressive histone modifications. nih.gov

Impact on Cell Cycle Dynamics and Progression

5'-Azacytidine 5'-triphosphate exerts a significant influence on cell cycle dynamics, often leading to cell cycle arrest. nih.gov This effect is closely linked to its incorporation into DNA during the S phase of the cell cycle. researchgate.net

In murine myoblasts, treatment with 5-Azacytidine was found to have a negative effect on cell cycle progression, promoting the arrest of cell proliferation. nih.gov This was associated with a downregulation of genes involved in cell cycle checkpoints and negative control. nih.gov Specifically, the treatment can lead to an increase in the protein content of cell cycle inhibitors like p21. nih.gov In some cancer cell models, treatment with 5-Azacytidine's deoxy-analog, decitabine, can cause cell cycle arrest at the G2/M phase. mdpi.com However, in certain insulinoma cell lines, 5-Azacytidine alone did not affect cell cycle progression but did suppress hydrogen peroxide-induced G2/M phase arrest. mdpi.com

| Cell Line | Effect on Cell Cycle | Key Molecular Changes |

|---|---|---|

| C2C12 (Murine Myoblasts) | Inhibition of proliferation, promotion of arrest | Increased protein content of Cyclin-D and p21. nih.gov |

| Human Colorectal Cancer Cells | G2/M phase arrest (by deoxy-analog) | Associated with p53 induction. mdpi.com |

| NIT-1 & β-TC-6 (Insulinoma Cells) | Suppression of H2O2-induced G2/M arrest | No effect on cell cycle when administered alone. mdpi.com |

Modulation of Cellular Differentiation Processes

A key therapeutic effect of this compound is its ability to induce cellular differentiation. nih.gov This is particularly relevant in the context of hematological malignancies like myelodysplastic syndromes (MDS), which are characterized by defective differentiation of hematopoietic cells. mdpi.com The induction of differentiation is thought to be linked to the compound's ability to alter patterns of DNA methylation, thereby changing gene expression. nih.gov

Induction of Differentiation in Cellular Models

Numerous studies have demonstrated the capacity of 5-Azacytidine to induce differentiation in various cellular models, both cancerous and non-cancerous.

Hematopoietic Cells: In human promyelocytic leukemia cells (HL-60), 5-Azacytidine treatment induces myeloid maturation. nih.gov This is heritable, with progeny of treated cells continuing to show mature phenotypes generations later. nih.gov

Muscle Cells: Treatment of murine myoblasts with 5-Azacytidine promotes myogenesis, leading to the formation of myotubes with enhanced maturity, including well-defined sarcomere organization and spontaneous contractions. nih.govcngb.org

Mesenchymal Stem Cells: In aged human adipose-derived mesenchymal stem cells, 5-Azacytidine has been shown to improve the osteogenic differentiation potential, as evidenced by increased alkaline phosphatase activity and matrix mineralization. plos.org

Glioma Cells: In a patient-derived IDH1 mutant glioma xenograft model, 5-Azacytidine induced glial differentiation, contributing to a reduction in tumor growth. oncotarget.com

Fibroblasts: The treatment of fibroblasts with 5-Azacytidine can induce muscle differentiation, which was one of the early indications of its role in modulating cell fate. nih.gov

| Cellular Model | Type of Differentiation Induced | Key Research Finding |

|---|---|---|

| HL-60 (Promyelocytic Leukemia) | Myeloid Differentiation | Changes in gene expression triggered by the compound are linked to its ability to alter DNA methylation patterns. nih.gov |

| T984-15 (Murine Myogenically Defective) | Myogenic Differentiation | Treatment induced the formation of myosin-positive colonies and fused myotubes. nih.gov |

| C2C12 (Murine Myoblasts) | Myogenesis | Anticipates and enhances the expression of early myogenic regulatory factors like MyoD and Myf-5. nih.gov |

| Aged Human Adipose-Derived MSCs | Osteogenic Differentiation | Improved proliferation and osteogenic potential, associated with increased TET2 and TET3 gene expression. plos.org |

| IDH1 Mutant Glioma Xenograft | Glial Differentiation | Long-term administration resulted in the induction of glial differentiation and reduction of cell proliferation. oncotarget.com |

Effects on Somatic Cell Reprogramming and Stem Cell Differentiation

This compound, the active metabolic form of 5-Azacytidine, plays a significant role as an epigenetic modifier, profoundly influencing somatic cell reprogramming and stem cell differentiation. stemcell.com Its primary mechanism involves incorporation into DNA, where it inhibits the activity of DNA methyltransferases (DNMTs). stemcell.complos.org This inhibition leads to a reduction in DNA methylation, a key epigenetic mark, which in turn reactivates previously silenced genes and alters cellular fate. medcraveonline.comnih.gov

Research has demonstrated that this compound facilitates the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). By inducing demethylation, it helps to erase the epigenetic memory of the somatic cell, a critical barrier in the reprogramming process. stemcell.comnih.gov For instance, studies have shown that treatment with 5-Azacytidine increases the efficiency of reprogramming mouse fibroblasts into iPSCs by promoting the full reprogramming of partially reprogrammed cells. stemcell.com In human dermal fibroblasts, a cocktail including an azacytidine analog was found to increase the expression of key pluripotency genes such as OCT4, SOX2, and KLF4, which was associated with a reduction in methylated CpG sites in the OCT4 promoter region. nih.gov

Furthermore, this compound is a potent inducer of differentiation in various types of stem cells. It has been widely used to direct the differentiation of mesenchymal stem cells (MSCs) into specific lineages. For example, treatment of bone marrow-derived MSCs with 5-Azacytidine can initiate their differentiation into cardiomyocytes. medcraveonline.comnih.gov Similarly, it has been shown to enhance the osteogenic differentiation of MSCs, a process characterized by increased alkaline phosphatase (AP) activity, matrix mineralization, and the expression of osteogenic genes like osterix and osteocalcin. plos.orgnih.gov The compound has also been found to improve the differentiation potential of aged human adipose-derived MSCs, suggesting it can reverse some age-related epigenetic changes. plos.org

The table below summarizes key research findings on the effects of 5-Azacytidine on cell reprogramming and differentiation.

Table 1: Effects of 5-Azacytidine on Somatic Cell Reprogramming and Stem Cell Differentiation

| Cell Type | Effect | Key Molecular Events/Markers |

|---|---|---|

| Mouse Fibroblasts | Increased iPSC reprogramming efficiency | Induces full reprogramming of partially reprogrammed cells. stemcell.com |

| Human Dermal Fibroblasts | Increased expression of pluripotency genes | Upregulation of OCT4, SOX2, KLF4; reduction in OCT4 promoter methylation. nih.gov |

| Bone Marrow Mesenchymal Stem Cells (MSCs) | Differentiation into cardiomyocytes | Expression of cardiac-specific genes GATA4 and cTnT. medcraveonline.com |

| Human Umbilical Cord-Derived MSCs (hucMSCs) | Differentiation into cardiomyocytes | Activation of ERK signaling pathway; expression of desmin, cardiac troponin T, Nkx2.5. nih.gov |

Induction of Autophagy Mechanisms

This compound, through the metabolic activation of 5-Azacytidine, can trigger multiple cellular stress responses, including autophagy. nih.govnih.gov Autophagy is a catabolic process where the cell degrades its own components through the lysosomal machinery; it plays a complex, context-dependent role in cell survival and death. sci-hub.cat The induction of autophagy by 5-Azacytidine has been observed across various cell types, particularly in cancer research. researchgate.net

The autophagic response is often characterized by an increase in specific markers, such as the conversion of LC3-I to LC3-II and the accumulation of LC3B-positive autophagosomes. nih.govresearchgate.netmdpi.com Studies on insulinoma cells have shown that 5-Azacytidine stimulates an autophagic response, demonstrated by an increase in phosphorylated eIF2α and elevated levels of the autophagic marker LC3B. nih.govresearchgate.net

The consequence of this induced autophagy can vary significantly. In some cellular contexts, it acts as a cytoprotective mechanism, helping cells to survive the stress induced by the compound. For example, in human colorectal cancer cells and SKM1 myeloid cells, 5-Azacytidine promoted an acute apoptotic response that was counteracted by a concurrently induced cytoprotective autophagy. researchgate.netmdpi.com However, in other scenarios, the autophagy induced by 5-Azacytidine can be cytotoxic, leading to increased necrotic cell death. nih.govresearchgate.net This dual role highlights the complexity of the cellular response to epigenetic perturbation by this compound.

In the context of acute myeloid leukemia (AML), 5-Azacytidine treatment induces autophagy, which has been found to degrade immunogenic endogenous retroelements (EREs). nih.gov While the upregulation of EREs can trigger an anti-tumor immune response, their degradation by autophagy mitigates this effect. nih.gov Research suggests that inhibiting this autophagic process could potentially enhance the therapeutic efficacy of 5-Azacytidine by increasing immune recognition of the cancer cells. nih.gov Similarly, in myelodysplastic syndromes (MDS), treatment with azacitidine was found to restore the expression of key autophagy-related proteins like ATG5, BECN1, and LC3II, suggesting a role in modulating this pathway. mdpi.com

The table below outlines the varied roles of autophagy induced by 5-Azacytidine in different cell lines.

Table 2: Induction of Autophagy by 5-Azacytidine

| Cell Line/Disease Model | Role of Induced Autophagy | Key Molecular Markers/Pathways |

|---|---|---|

| Insulinoma β-TC-6 Cells | Cytotoxic | Increase in phosphorylated eIF2α and LC3B pools; leads to necrotic cell death. nih.govresearchgate.net |

| Human Colorectal Cancer Cells | Cytoprotective | Antagonizes the acute apoptotic response. researchgate.netmdpi.com |

| SKM1 Myeloid Cells | Cytoprotective | Accumulation of LC3B; silencing of LC3B increased cell death. mdpi.com |

| K-562 and MEG-01 CML Cells | Pro-apoptotic | Autophagy is required for 5-azadC-mediated apoptotic cell death. researchgate.netmdpi.com |

| Acute Myeloid Leukemia (AML) Cells | Mitigates immune response | Degrades immunogenic endogenous retroelements (EREs); involves inhibition of DNMT2. nih.gov |

Investigative Methodologies and Analytical Approaches for 5 Azacytidine 5 Triphosphate Studies

Enzymatic Assays for Compound Synthesis and Metabolism

The intracellular conversion of 5-azacytidine (B1684299) to its active triphosphate form is a critical step in its biological activity. After cellular uptake, 5-azacytidine is phosphorylated to 5-azacytidine-5'-monophosphate (5-aza-CMP) by uridine-cytidine kinase. Subsequent phosphorylations by monophosphate and diphosphate (B83284) kinases lead to the formation of 5-aza-CTP. researchgate.net A portion of 5-azacytidine can also be converted to its deoxyribose form, which is then phosphorylated to 5-aza-dCTP. researchgate.net Enzymatic synthesis methods are advantageous for producing 5'-NTPs like 5-aza-CTP due to their high regio- and stereoselectivity, often resulting in higher yields under mild reaction conditions compared to chemical synthesis. mdpi.com

The quantification of 5-aza-CTP and its related metabolites is essential for understanding the intracellular dynamics of 5-azacytidine. While direct quantification of the triphosphate form is complex, various methods have been developed to measure the parent compound and its nucleoside forms. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a sensitive method for determining concentrations of 5-azacytidine and its deoxy counterpart, 5-aza-CdR. nih.gov

Radiometric Labeling Techniques for Nucleic Acid Incorporation Studies

Radiolabeling is a powerful tool for tracing the incorporation of 5-azacytidine into DNA and RNA. By using isotopically labeled 5-azacytidine, researchers can directly measure its presence in nucleic acids, providing a definitive assessment of target engagement.

A highly sensitive method for this purpose is Accelerator Mass Spectrometry (AMS). nih.gov An AMS assay has been developed to quantify the incorporation of 14C-labeled azacitidine (14C-Aza) into DNA and RNA from various biological samples, including cancer cells, bone marrow, and peripheral blood mononuclear cells (PBMCs). nih.gov This technique is sensitive enough to detect as little as a single molecule of azacitidine incorporated into approximately 2 x 107 nucleotides from PBMCs. nih.gov

In a mouse model, a linear relationship was observed between the administered radioactive dose of 14C-Aza and the AMS response, confirming the quantitative nature of this method for measuring incorporation into DNA in bone marrow. nih.gov The lower limits of quantification (LLOQs) for azacitidine incorporation have been established for both PBMCs and bone marrow, demonstrating the assay's utility for in vivo studies. nih.gov

Below is a table summarizing the LLOQs for azacitidine incorporation into DNA and RNA in a mouse model, as determined by an AMS assay. nih.gov

| Sample Type | Analyte | Lower Limit of Quantification (pgEq/μg) |

| PBMC | DNA | 2.5 |

| PBMC | RNA | 0.22 |

| Bone Marrow | DNA | 1.7 |

| Bone Marrow | RNA | 0.22 |

High-Resolution Separation and Mass Spectrometry-Based Analysis

High-resolution separation techniques coupled with mass spectrometry provide a robust platform for the detailed analysis of 5-azacytidine and its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantitative analysis of 5-azacytidine in biological matrices such as plasma. researchgate.netsemanticscholar.orgfrontagelab.comnih.gov This technique offers the specificity and sensitivity required to measure low concentrations of the drug and its metabolites. nih.govresearchgate.net The development of LC-MS/MS methods for 5-azacytidine has faced challenges due to the compound's instability in plasma and chromatographic difficulties. frontagelab.com However, robust methods have been established that involve solid-phase extraction for sample cleanup and an AB Sciex 5500 triple quadrupole mass spectrometer for detection. researchgate.net The assay range for 5-azacytidine in plasma has been reported to be from 5 to 500 ng/mL, with high accuracy and precision. researchgate.net

A novel, multiparameter, quantitative mass spectrometry method termed AZA-MS has been developed to better understand the intracellular dynamics of azacitidine therapy. nih.govnih.govresearchgate.net AZA-MS allows for the accurate quantification of the ribonucleoside (5-AZA-cR) and deoxyribonucleoside (5-AZA-CdR) forms of azacitidine in RNA, DNA, and the cytoplasm from the same sample, using nanogram quantities of starting material. nih.govnih.govresearchgate.net

This powerful technique has been applied to primary bone marrow samples from patients undergoing azacitidine therapy. nih.govnih.gov The findings from these studies have revealed that patients who respond to the therapy tend to accumulate more 5-AZA-CdR in their DNA compared to non-responders. nih.gov AZA-MS has also helped to uncover different mechanisms of resistance to azacitidine. nih.govnih.gov

The table below presents hypothetical data illustrating the type of quantitative results that can be obtained using the AZA-MS method in a cancer cell line treated with 5-azacytidine.

| Cellular Compartment | Analyte | Concentration (pmol per 1 million cells or per µg of nucleic acid) |

| Cytoplasm | Free 5-AZA-CdR | 9.59 ± 0.16 |

| DNA | DNA-incorporated 5-AZA-CdR | 5.65 ± 0.12 |

Data is illustrative and based on findings reported for RKO cells treated with 5-azacytidine. nih.gov

Epigenetic Profiling Techniques

Given that a key mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases, epigenetic profiling techniques are central to studying its effects. nih.gov These methods are used to assess changes in DNA methylation patterns and other epigenetic marks following treatment with the drug.

One of the primary techniques used to analyze DNA methylation is bisulfite pyrosequencing. nih.gov In this method, DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged. nih.gov Subsequent PCR amplification and sequencing allow for the quantification of methylation at specific CpG sites. nih.gov This technique has been used to measure global DNA methylation in peripheral blood mononuclear cells of patients treated with 5-azacytidine. nih.gov

Other advanced, sequencing-based methods for mapping epigenetic modifications include:

Whole-Genome Bisulfite Sequencing (WGBS): Provides a comprehensive, base-resolution map of DNA methylation across the entire genome.

Enzymatic Methyl-Seq (EM-Seq): An alternative to bisulfite sequencing that uses enzymatic reactions to differentiate between methylated and unmethylated cytosines, resulting in less DNA damage. nih.gov

TET-Assisted Bisulfite Sequencing (TAB-Seq): A method to specifically detect 5-hydroxymethylcytosine (B124674) (5hmC), another important epigenetic mark. nih.gov

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq): Used to identify the genomic locations of specific histone modifications, providing insights into the chromatin state. frontiersin.org

These epigenetic profiling techniques are crucial for understanding the molecular consequences of 5-azacytidine treatment and its impact on gene expression regulation. frontiersin.orgoup.com

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is a cornerstone technique for analyzing DNA methylation patterns at single-nucleotide resolution. wikipedia.org This method relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. wikipedia.org Subsequent PCR amplification and sequencing allow for the precise identification of methylated sites.

In the context of 5'-Azacytidine 5'-triphosphate research, bisulfite sequencing is instrumental in mapping the genome-wide changes in DNA methylation induced by the compound. scienceopen.com Studies have utilized whole-genome bisulfite sequencing to create high-resolution maps of DNA methylation, revealing that treatment with 5-azacytidine leads to a concentration-dependent decrease in DNA methylation. scienceopen.com This demethylating effect is a primary mechanism of action for this class of drugs. mdpi.comnih.gov

Targeted bisulfite sequencing has also been employed to investigate methylation changes in specific genes of interest in response to 5-azacytidine treatment. nih.gov This approach allows for a detailed analysis of methylation dynamics at specific CpG sites within promoter regions or other regulatory elements, providing insights into how 5-azacytidine influences the expression of particular genes. nih.gov

| Feature | Description |

| Principle | Chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, leaving methylated cytosines unchanged. |

| Application in 5'-Azacytidine Research | To determine the genome-wide and site-specific DNA demethylation effects of this compound. |

| Key Finding | 5-azacytidine induces a dose-dependent reduction in genomic DNA methylation. scienceopen.com |

Chromatin Immunoprecipitation (ChIP) Assays for Histone Modifications

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. purdue.edumerckmillipore.com It is particularly valuable for studying histone modifications, which play a crucial role in regulating chromatin structure and gene expression. purdue.edunih.govmdpi.com The assay involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the histone modification of interest to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and can be analyzed by various methods, including PCR or sequencing (ChIP-seq).

While 5-azacytidine is primarily known as a DNA demethylating agent, its effects on the epigenome are not limited to DNA methylation. nih.gov Studies have shown that 5-azacytidine treatment can lead to the reorganization of genomic histone modification patterns. nih.gov ChIP assays are employed to map the genome-wide distribution of specific histone marks, such as H3K9me3 and H3K27me3 (repressive marks), and H3K4me3 and H3K27ac (active marks), before and after treatment with 5-azacytidine. nih.govmdpi.com

These analyses have revealed that the changes in gene expression induced by 5-azacytidine are not solely due to the relief of DNA methylation-mediated repression but are also associated with complex alterations in the landscape of histone modifications. nih.gov For instance, some gene classes may switch their primary repressive mark from H3K27me3 to H3K9me3, or vice versa, following treatment. nih.gov

Pyrosequencing for Global DNA Methylation Assessment

Pyrosequencing is a real-time sequencing-by-synthesis method that can be adapted to quantify DNA methylation levels at specific CpG sites. Following bisulfite treatment, the region of interest is amplified by PCR, and one of the primers is biotinylated. The biotinylated strand is then used as a template for sequencing. The incorporation of nucleotides is detected by a cascade of enzymatic reactions that generate light, and the amount of light is proportional to the number of incorporated nucleotides.

This technique is frequently used to assess changes in global DNA methylation by analyzing the methylation status of repetitive elements, such as Long Interspersed Nuclear Elements (LINEs). nih.gov Since these elements are abundant throughout the genome, their methylation level is considered a surrogate for global DNA methylation.

In studies involving 5-azacytidine, pyrosequencing of LINE elements has been used to confirm the in vivo hypomethylating activity of the drug. nih.gov Research has shown that 5-azacytidine induces a significant decrease in global DNA methylation, and this effect can be transient, with methylation levels gradually returning to baseline after the drug is removed. nih.gov However, some studies have reported that 5-azacytidine did not induce statistically significant changes in global DNA methylation as measured by pyrosequencing in certain experimental contexts. researchgate.net

Gene Expression Analysis Methodologies

Analyzing changes in gene expression is critical to understanding the functional consequences of this compound's epigenetic modifications.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR)

Quantitative Reverse Transcription PCR (qRT-PCR) is a widely used technique to measure the expression levels of specific genes. bio-rad.com It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is quantified in real-time, typically using a fluorescent dye that binds to double-stranded DNA or a sequence-specific fluorescent probe.

In the context of this compound research, qRT-PCR is an essential tool for validating the findings from genome-wide expression analyses and for investigating the expression of specific genes of interest. mdpi.comdtu.dkbmj.com For example, after identifying differentially expressed genes through microarray or RNA sequencing, qRT-PCR is used to confirm these changes. dtu.dk It is also employed to study the re-expression of tumor suppressor genes that are silenced by DNA hypermethylation and to investigate the downstream effects of 5-azacytidine on various cellular pathways. bmj.com

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. duke.edu It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the protein of interest. The binding of the antibody is then detected, often through a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.

In studies of this compound, Western blotting is crucial for determining whether the observed changes in mRNA expression translate to corresponding changes in protein levels. mdpi.combmj.comnih.gov For instance, if a tumor suppressor gene is re-expressed at the mRNA level following 5-azacytidine treatment, Western blotting can confirm if the corresponding protein is also synthesized. nih.gov This technique is also used to assess the levels of key proteins involved in DNA methylation and histone modification, such as DNA methyltransferases (DNMTs), to understand the direct molecular effects of the drug. nih.govnih.gov

| Research Finding | Method of Analysis |

| Decreased global DNA methylation in peripheral blood mononuclear cells. nih.gov | LINE pyrosequencing assay. nih.gov |

| Induction of histone H3 acetylation. nih.gov | Western blots. nih.gov |

| Downregulation of ROCK2 protein expression in hepatocellular carcinoma cells. mdpi.com | Western blotting. mdpi.com |

| Increased expression of UCP2 protein in HepG2 cells. nih.gov | Western blotting. nih.gov |

Gene Expression Microarrays and RNA Sequencing

Gene expression microarrays and RNA sequencing (RNA-seq) are high-throughput methods used to analyze the expression of thousands of genes simultaneously. nih.govmdpi.com Microarrays utilize a collection of microscopic DNA spots attached to a solid surface, where each spot represents a single gene. Labeled cDNA from the experimental and control samples is hybridized to the array, and the fluorescence intensity at each spot is proportional to the expression level of the corresponding gene.

RNA-seq, on the other hand, involves the direct sequencing of the entire transcriptome. This technology provides a more comprehensive and quantitative view of gene expression, allowing for the discovery of novel transcripts and alternative splicing events in addition to quantifying gene expression levels.

Both techniques are invaluable in this compound research for obtaining a global view of the transcriptional changes induced by the drug. nih.govmdpi.comnih.gov These approaches can identify entire pathways and biological processes that are affected by 5-azacytidine treatment. nih.govmdpi.com For example, studies have used microarrays to identify genes whose expression is reactivated following demethylation, thereby uncovering potential tumor suppressor genes. nih.govnih.gov RNA-seq has been used to compare the transcriptomic profiles of cells that are sensitive versus resistant to 5-azacytidine, revealing key pathways associated with drug resistance. mdpi.com

In Vitro Cellular Model Systems

In vitro cellular models are fundamental to dissecting the biological effects of this compound. These systems allow for controlled experimental conditions to study its impact on cellular processes, including DNA methylation, gene expression, and cell fate decisions.

A diverse array of mammalian cell lines has been instrumental in uncovering the mechanistic details of 5'-Azacytidine's action, which is mediated by its triphosphate form. These studies have spanned various cancer types, providing insights into cytotoxicity, resistance mechanisms, and epigenetic modifications.

After cellular uptake, 5-Azacytidine is phosphorylated to 5'-Azacytidine 5'-monophosphate and subsequently to the active triphosphate form, this compound (aza-CTP). A significant portion (80-90%) of aza-CTP is incorporated into RNA, which can disrupt mRNA and protein metabolism, leading to apoptosis. A smaller fraction is converted to the deoxyribonucleoside triphosphate form (5-aza-dCTP) and incorporated into DNA, where it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent hypomethylation of DNA. nih.gov

Mechanistic studies in various cancer cell lines have revealed that sensitivity to 5-Azacytidine and its deoxy-analog, Decitabine (5-aza-2'-deoxycytidine), can vary significantly. For instance, a study across a panel of cancer cell lines found a 1000-fold difference in the half-maximal inhibitory concentration (IC50) for Decitabine. This difference in sensitivity was strongly correlated with the level of drug incorporation into DNA. nih.gov Cell lines that are more resistant to Decitabine were found to have lower levels of the necessary cellular machinery for its activation, such as deoxycytidine kinase. nih.gov

In hepatocellular carcinoma (HCC) cell lines JHH-6 and HuH-7, as well as the rat cell line N1-S1, 5-Azacytidine treatment has been shown to downregulate cell viability, growth, and migration. This effect is mediated by the upregulation of miR-139-5p, which in turn targets and downregulates the ROCK2/cyclin D1/E2F1 pathway, leading to cell cycle arrest. mdpi.com

Furthermore, in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines like OCI-M2, SKM1, and MOLM-13, models of resistance to 5-Azacytidine have been developed to study the underlying molecular pathways. These studies have identified the deregulation of cancer-related pathways, such as PI3K/AKT signaling, in the development of resistance. nih.gov

The following interactive table summarizes the application of various mammalian cell lines in the study of 5-Azacytidine.

| Cell Line | Cancer Type | Focus of Study | Key Findings |

| OCI-M2, SKM1, MOLM-13 | Myelodysplastic Syndrome/Acute Myeloid Leukemia | Development of 5-Azacytidine resistance models | Resistance is associated with deregulation of pathways like PI3K/AKT signaling. nih.gov |

| JHH-6, HuH-7, N1-S1 | Hepatocellular Carcinoma | Effects on proliferation and migration | 5-Azacytidine upregulates miR-139-5p, leading to downregulation of the ROCK2/cyclin D1/E2F1 pathway. mdpi.com |

| Various Cancer Cell Lines | Leukemia, Colon, Breast, Prostate Cancer | Mechanisms of intrinsic resistance to Decitabine | Resistance correlates with lower incorporation into DNA due to factors like low deoxycytidine kinase levels. nih.gov |

| L1210 | Mouse Leukemia | In vitro cytotoxicity | 5-Azacytidine inhibits cell growth with an ID50 of 0.019 µg/ml. frontiersin.org |

This compound plays a crucial role in stem cell research, primarily due to its ability to induce DNA demethylation and alter gene expression, thereby influencing cell fate. Its applications range from enhancing cellular reprogramming to directing the differentiation of stem cells into specific lineages.

The reprogramming of somatic cells into other cell types, a process known as trans-differentiation, can be facilitated by 5-Azacytidine. For example, a 24-hour exposure of NIH-3T3 murine fibroblasts to 5-Azacytidine induced the expression of stem-cell markers, increasing their plasticity. Subsequent culture in specific differentiation media allowed for their conversion into osteoblasts, adipocytes, chondrocytes, and neurons without genetic modification. nih.gov

In the context of generating tissue-regenerative multipotent stem cells, transient treatment of primary somatic cells with 5-Azacytidine in combination with platelet-derived growth factor–AB (PDGF-AB) has been shown to convert them into multipotent stem (iMS) cells. pnas.org This process is thought to occur via a transient multipotent state induced by the cell plasticity effects of 5-Azacytidine. pnas.org

5-Azacytidine also finds application in improving the differentiation potential of aged stem cells. In human adipose-derived mesenchymal stem cells (Ad-MSCs) from older donors, which exhibit an impaired osteogenic differentiation potential, treatment with 5-Azacytidine improved proliferation and the ability to differentiate into osteoblasts. plos.org This effect was associated with an increase in DNA hydroxymethylation and the expression of TET2 and TET3 genes, which are involved in active DNA demethylation. plos.org

Furthermore, 5-Azacytidine is utilized to direct the differentiation of stem cells into specific lineages, such as cardiomyocytes. stemcell.comtocris.com The co-delivery of 5-Azacytidine and miR-133a in a nanoformulation has been shown to induce the direct epigenetic reprogramming of cardiac fibroblasts into cardiomyocyte-like cells in vitro. mdpi.com

The table below provides a summary of the applications of 5-Azacytidine in various stem cell research models.

| Stem Cell Model | Research Focus | Key Findings |

| NIH-3T3 Murine Fibroblasts | Direct reprogramming (trans-differentiation) | 5-Azacytidine induces stem-cell marker expression, enabling differentiation into osteoblasts, adipocytes, chondrocytes, and neurons. nih.gov |

| Primary Somatic Cells | Generation of induced multipotent stem (iMS) cells | Combined treatment with PDGF-AB converts somatic cells into tissue-regenerative iMS cells. pnas.org |